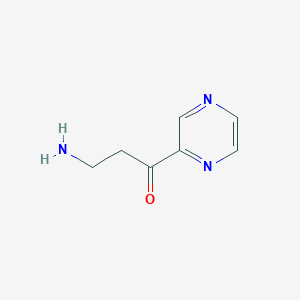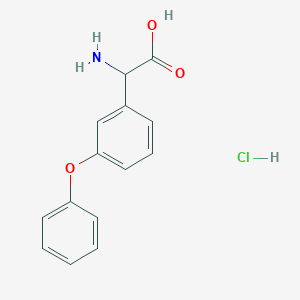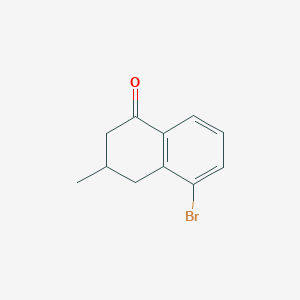
3-(3-Bromopropyl)-1,1-difluorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopropyl)-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromopropyl group and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-1,1-difluorocyclohexane typically involves the bromination of a suitable precursor. One common method is the reaction of 1,1-difluorocyclohexane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(3-Bromopropyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclohexane derivatives.
Elimination: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes depending on the specific reaction conditions.
科学的研究の応用
3-(3-Bromopropyl)-1,1-difluorocyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.
Materials Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
作用機序
The mechanism of action of 3-(3-Bromopropyl)-1,1-difluorocyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The fluorine atoms contribute to the compound’s stability and influence its reactivity by altering the electronic environment of the cyclohexane ring.
類似化合物との比較
Similar Compounds
3-Bromopropylcyclohexane: Lacks the fluorine atoms, resulting in different reactivity and stability.
1,1-Difluorocyclohexane: Lacks the bromopropyl group, limiting its applications in substitution reactions.
3-(3-Chloropropyl)-1,1-difluorocyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness
3-(3-Bromopropyl)-1,1-difluorocyclohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom facilitates substitution reactions, while the fluorine atoms enhance the compound’s stability and influence its electronic characteristics.
特性
分子式 |
C9H15BrF2 |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
3-(3-bromopropyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C9H15BrF2/c10-6-2-4-8-3-1-5-9(11,12)7-8/h8H,1-7H2 |
InChIキー |
JFTMOFRTERAKCX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)(F)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
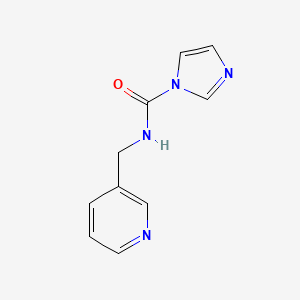
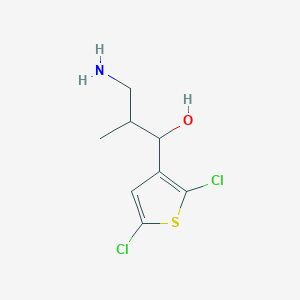

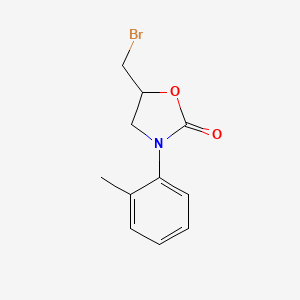
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
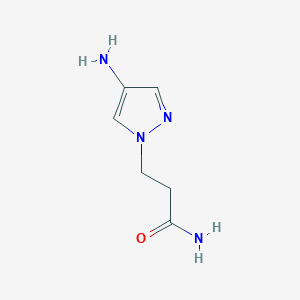
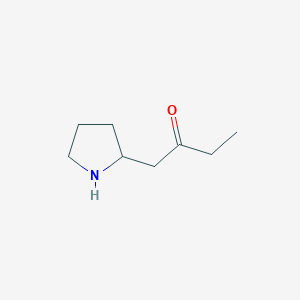
![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B13159168.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol](/img/structure/B13159173.png)
